![molecular formula C12H18Br2FN B1378137 (4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide CAS No. 1394041-40-7](/img/structure/B1378137.png)

(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

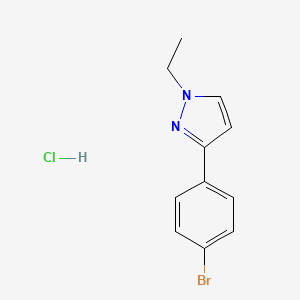

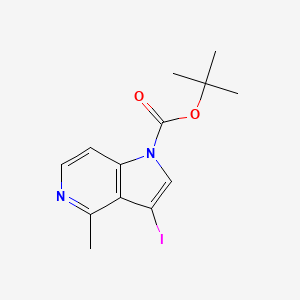

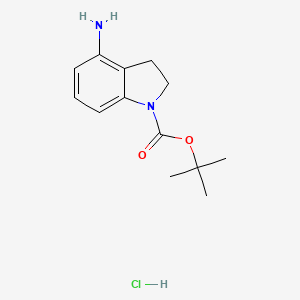

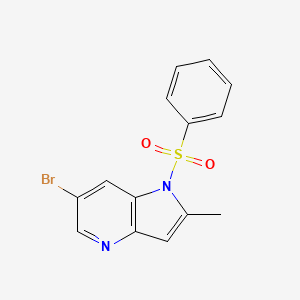

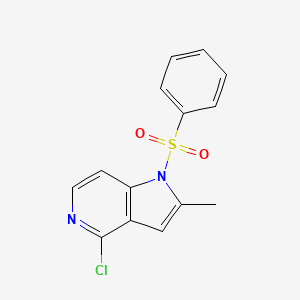

“(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide” is a chemical compound with the molecular formula C12H18Br2FN and a molecular weight of 355.09 . It is listed under the CAS No. 1394041-40-7 .

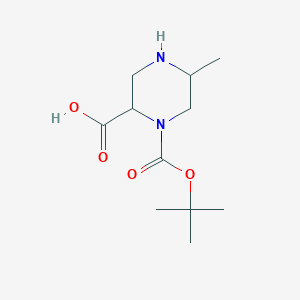

Molecular Structure Analysis

The molecular structure of this compound consists of a bromobutyl group, a fluorophenyl group, and a methylamine group, all connected by single bonds . The presence of bromine and fluorine atoms could potentially influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources . These properties would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Medicinal Chemistry Applications

Researchers have developed novel ketamine derivatives for potential therapeutic applications, highlighting a multi-step synthesis process involving the use of bromo and fluoro substituted compounds similar to the target molecule. One such study presented the synthesis of 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, emphasizing the strategic incorporation of fluorine and bromine atoms for creating new pharmacologically active molecules (Moghimi, A., Rahmani, S., Zare, R., & Sadeghzadeh, M., 2014).

Antibacterial Research

In the quest for new antibacterial agents, the alkylation of 4-aryldiazenylpyrazoles using compounds with bromo and fluoro substituents has shown modest activity against bacteria, demonstrating the potential of these compounds in developing new antibacterial drugs (Ivanova, A., Burgart, Y., & Saloutin, V. I., 2013).

Fluorescent Probes for Biological and Environmental Analysis

A study explored the synthesis of a ratiometric fluorescent probe for detecting hydrazine in biological and water samples, utilizing a compound with a bromo substituent as part of the recognition site. This probe exhibits low cytotoxicity and high selectivity, suitable for environmental monitoring and biological imaging (Zhu, M., Xu, Y., Sang, L., Zhao, Z., Wang, L., Wu, X., Fan, F., Wang, Y., & Li, H., 2019).

Biocatalysis and Green Chemistry

Research into the biocatalytic production of (S)-4-bromo-3-hydroxybutyrate and related chemicals highlights the application of bromo-substituted compounds in synthesizing intermediates for statin compounds. This demonstrates the use of environmentally friendly processes for producing pharmaceutically relevant molecules (Asako, H., Shimizu, M., & Itoh, N., 2009).

Advanced Materials and Sensing Technologies

A novel approach to using N-benzyl derivatives of polyamines, including those with bromo and fluoro substituents, as vectors for boron and fluorine in cancer therapy and imaging has been researched. This study underscores the utility of such compounds in developing diagnostic and therapeutic agents (Martin, B., Possémé, F., Le Barbier, C., Carreaux, F., Carboni, B., Seiler, N., Moulinoux, J., & Delcros, J., 2001).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-bromo-N-[(4-fluorophenyl)methyl]-N-methylbutan-1-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrFN.BrH/c1-15(9-3-2-8-13)10-11-4-6-12(14)7-5-11;/h4-7H,2-3,8-10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLQFHYOMSCLEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCBr)CC1=CC=C(C=C1)F.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1378061.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378063.png)

![8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1378070.png)